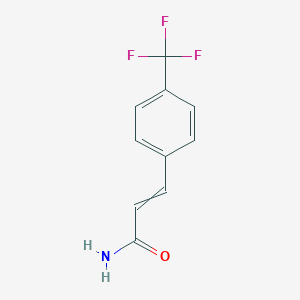

4-(Trifluoromethyl)cinnamamide

Overview

Description

4-(Trifluoromethyl)cinnamamide is a chemical compound with the CAS Number: 115093-99-7 . It has a molecular weight of 215.17 and its IUPAC name is (2E)-3-[4-(trifluoromethyl)phenyl]-2-propenamide .

Synthesis Analysis

The synthesis of cinnamamides, including 4-(Trifluoromethyl)cinnamamide, can be achieved from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied .Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)cinnamamide is represented by the InChI code 1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ .Scientific Research Applications

Proteomics Research

4-(Trifluoromethyl)cinnamamide is used as a specialty product in proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization.

Synthesis of Cinnamamides

This compound is used in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines . The process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides, which can be synthesized using 4-(Trifluoromethyl)cinnamamide, have shown anti-inflammatory and/or analgesic activity . This makes it a potential candidate for the development of new drugs in these areas.

Continuous-Flow Reaction Technology

The compound is used in continuous-flow reaction technology . This technology offers several advantages such as short residence time, mild reaction conditions, easy control of the reaction process, and the ability to recycle or reuse the catalyst .

Drug Activity Research

The synthesis and design of cinnamamide derivatives using 4-(Trifluoromethyl)cinnamamide provide a rapid and economical strategy for further research on drug activity .

Enzymatic Synthesis

4-(Trifluoromethyl)cinnamamide is used in enzymatic synthesis . Enzymatic synthesis is a type of process where natural enzymes are used to enhance chemical reactions.

Safety and Hazards

The safety information for 4-(Trifluoromethyl)cinnamamide includes hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

The primary targets of 4-(Trifluoromethyl)cinnamamide are pathogenic fungi and bacteria . In C. albicans, the most likely targets are caHOS2 and caRPD3, while in S. aureus, the most likely target is saFABH .

Mode of Action

4-(Trifluoromethyl)cinnamamide interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.

Biochemical Pathways

Its interaction with ergosterol suggests it may disrupt sterol biosynthesis, a critical pathway for fungal cell membrane integrity .

Pharmacokinetics

Its molecular weight of 21517 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound exhibits antimicrobial activity, being fungicidal against pathogenic fungi and bactericidal against bacteria . It disrupts the cell wall and membrane, leading to cell death .

properties

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

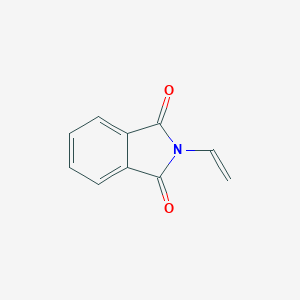

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4S,5S)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine](/img/structure/B56615.png)